molecular formula C6H12N2O3 B13599250 Methyl 3-(2-aminoacetamido)propanoate

Methyl 3-(2-aminoacetamido)propanoate

Cat. No.: B13599250
M. Wt: 160.17 g/mol
InChI Key: VWHJPUHYESFWEO-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoacetamido)propanoate is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of propanoic acid and contains both an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-aminoacetamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with glycine to form the intermediate compound, which is then further reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoacetamido)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(2-aminoacetamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminoacetamido)butanoate
  • Methyl 3-(2-aminoacetamido)pentanoate
  • Ethyl 3-(2-aminoacetamido)propanoate

Uniqueness

Methyl 3-(2-aminoacetamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]propanoate

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9)

InChI Key

VWHJPUHYESFWEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN

Origin of Product

United States

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